Taurine ZINC salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

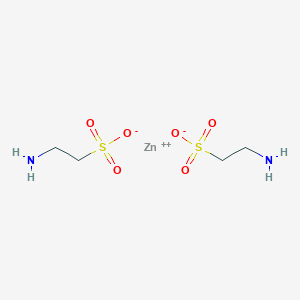

Taurine ZINC salt is a useful research compound. Its molecular formula is C4H12N2O6S2Zn and its molecular weight is 313.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nutritional and Therapeutic Applications

Taurine zinc salt is recognized for its dual nutritional and therapeutic properties. It is particularly beneficial in treating liver diseases such as hepatitis, fatty liver, and cirrhosis. A notable study described a clinical trial involving 50 patients with chronic hepatitis, where significant improvements were observed in 12 patients, with 5 achieving complete recovery after treatment with taurine zinc .

Table 1: Clinical Outcomes of Taurine Zinc Treatment in Hepatitis Patients

| Outcome | Number of Patients |

|---|---|

| Improved Condition | 12 |

| Complete Recovery | 5 |

| No Change | 3 |

Neuroprotective Effects

Research indicates that this compound may enhance neuroprotection, particularly in conditions of oxidative stress. A study demonstrated that the combination of taurine and zinc provided significant protection against hypoxic-ischemic brain damage in neonatal rats. The treatment improved motor function and reduced nitrosative stress markers, suggesting a synergistic effect on brain health .

Table 2: Neuroprotective Effects of Taurine Zinc in Animal Models

| Treatment Type | Motor Function Improvement | Nitrosative Stress Reduction |

|---|---|---|

| Zinc Alone | Moderate | Low |

| Taurine Alone | Low | Moderate |

| Taurine + Zinc | High | Significant |

Cardiovascular Health

Taurine has been widely studied for its cardiovascular benefits, including its role in managing congestive heart failure. The combination of taurine with zinc may further enhance these effects by improving mitochondrial function and reducing oxidative stress, which are critical for heart health .

Table 3: Cardiovascular Benefits Associated with Taurine Zinc

| Condition | Treatment | Observed Benefits |

|---|---|---|

| Congestive Heart Failure | Taurine + Zinc | Improved cardiac function |

| Mitochondrial Dysfunction | Taurine | Enhanced energy metabolism |

Effects on Visual Fatigue

This compound has also shown promise in alleviating visual fatigue caused by oxidative stress in the retina. Studies suggest that taurine's antioxidant properties can mitigate damage to retinal cells, potentially offering therapeutic avenues for eye health .

Toxicity Mitigation

In animal studies, taurine has been found to reduce zinc-induced toxicity, particularly in the liver. This protective effect is attributed to taurine's ability to inhibit oxidative damage caused by excess zinc exposure .

Table 4: Protective Effects Against Zinc-Induced Toxicity

| Treatment | Liver Damage Score (Reduction) |

|---|---|

| Control | Baseline |

| Taurine Alone | Moderate Reduction |

| Taurine + Zinc | Significant Reduction |

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various clinical settings:

- Friedreich's Ataxia : In a study involving patients with Friedreich's Ataxia, the administration of taurine led to increased urinary excretion of zinc, indicating enhanced absorption and utilization of zinc .

- Hypoxic-Ischemic Encephalopathy : A study on neonatal rats demonstrated that preconditioning with zinc followed by taurine treatment significantly improved outcomes following intrauterine ischemia .

Analyse Des Réactions Chimiques

Structural and Spectroscopic Characterization

The zinc–taurine complex exhibits distinct structural features compared to free taurine:

X-ray photoelectron spectroscopy (XPS) confirms the adsorption of taurine on zinc surfaces, with Zn 2p₃/₂ peaks at 1,022.5 eV (metallic Zn) and 1,024.2 eV (Zn–S bonds) .

Electrochemical Reactivity in Energy Storage

This compound enhances the stability of zinc anodes in aqueous electrolytes by modulating interfacial reactions:

Key Reactions in Zn-Ion Batteries :

-

Deposition : Zn²⁺ + 2e⁻ → Zn(s)

-

Dissolution : Zn(s) → Zn²⁺ + 2e⁻

Effects of Taurine Additive :

Taurine suppresses Zn dendrites by adsorbing onto the anode surface, reducing lateral diffusion of Zn²⁺ ions and promoting 3D nucleation (Fig. 1).

Thermal Stability:

-

Decomposition begins at 220°C, releasing SO₃ and NH₃ gases .

-

Residual ash contains ZnO (confirmed via TGA).

Aqueous Stability:

-

Soluble in water (solubility: 12 g/L at 25°C).

-

Resists hydrolysis at pH 4–8 due to strong Zn–sulfonate coordination .

Biochemical Interactions

In biological systems, this compound mitigates oxidative stress via:

Propriétés

Formule moléculaire |

C4H12N2O6S2Zn |

|---|---|

Poids moléculaire |

313.7 g/mol |

Nom IUPAC |

zinc;2-aminoethanesulfonate |

InChI |

InChI=1S/2C2H7NO3S.Zn/c2*3-1-2-7(4,5)6;/h2*1-3H2,(H,4,5,6);/q;;+2/p-2 |

Clé InChI |

XPRMCXRAHXGQBF-UHFFFAOYSA-L |

SMILES canonique |

C(CS(=O)(=O)[O-])N.C(CS(=O)(=O)[O-])N.[Zn+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.